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Abstract

FMRFamide-like peptides (FaRPs) represent a significant family of neuropeptides that exert a
wide array of hormonal and neuromodulatory functions in the garden snail, Helix aspersa.
Initially identified for their cardioexcitatory effects, the functional repertoire of these peptides is
now understood to encompass critical roles in metabolic regulation, neuromuscular control, and
neuronal signaling. This technical guide provides an in-depth overview of the hormonal
functions of FaRPs in Helix aspersa, with a focus on quantitative data, detailed experimental
methodologies, and the underlying signaling pathways. The information presented herein is
intended to serve as a comprehensive resource for researchers and professionals engaged in
the study of invertebrate neuroendocrinology and the development of novel therapeutic agents.

Introduction

The tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide) was the first member of the FaRP
family to be isolated from a mollusc.[1][2] In Helix aspersa, at least two prominent FaRPs have
been identified: FMRFamide and pQDPFLRFamide.[3] These peptides act as both
neurohormones, released into the hemolymph to act on distant targets, and as
neurotransmitters or neuromodulators within the central and peripheral nervous systems.[3]
Their distribution is widespread, with high concentrations found in the central nervous system,
reproductive and digestive tracts, and tentacles.[3] This guide will explore the key hormonal
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functions of FaRPs in Helix aspersa, including their roles in glucose metabolism, muscle
modulation, and neuronal activity.

Hormonal Functions of FMRFamide-Like Peptides
Metabolic Regulation: A Glucose-Lowering Hormone

A significant hormonal function of FMRFamide in Helix aspersa is the regulation of glucose
homeostasis. FMRFamide acts as a glucose-lowering hormone, a role previously thought to be
exclusive to insulin-like peptides in invertebrates.[4][5]

Key Findings:

 Hemolymph levels of FMRFamide are elevated during metabolically active periods and
decrease during dormancy.[4]

o Exogenous FMRFamide administration to dormant snails improves glucose tolerance by
promoting glucose uptake in the midintestinal gland (hepatopancreas).[4][5]

 FMRFamide is released into the hemolymph in response to a glucose challenge.[4][5]

¢ Nerve terminals containing FMRFamide are located in perivascular sinusoids, suggesting a
neurohemal release site for hormonal action.[4][5]

Quantitative Data on Glucose Metabolism:

. FMRFamide
Parameter Condition ] Effect Reference
Concentration

Significant
Hemolymph ) )
Dormant Snails 10-¢ M decrease in [4][5]
Glucose
glucose levels
Increased uptake
Midintestinal of 2-NBDG
Glucose Uptake 10-¢ M [4][5]
Gland (Dormant) (fluorescent

glucose analog)
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Modulation of Muscle Contraction

FaRPs are well-documented modulators of both visceral and somatic musculature in Helix
aspersa. Their effects can be either excitatory or inhibitory, depending on the specific peptide,
muscle type, and the presence of other neurotransmitters.

Cardioexcitatory Effects:
 FMRFamide and its analogs increase the force of myocardial contraction.[6]

e The cardioexcitatory effects are receptor-mediated, with a high-affinity binding site identified
in heart tissue.[6]

Modulation of Non-Cardiac Muscles:

o Tentacle Retractor Muscle: FMRFamide induces a delayed rise in tension followed by phasic
contractions. This effect is not associated with membrane depolarization but is linked to the
inositol phosphate second messenger system.[7] pQDPFLRFamide, in contrast, relaxes this
muscle.[7]

e Pharyngeal Retractor Muscle: FMRFamide elicits contraction. pPQDPFLRFamide can reduce
contractions induced by both acetylcholine and FMRFamide, with a more potent inhibitory
effect on FMRFamide-induced contractions.[8]

Quantitative Data on Muscle Contraction:
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Muscle Type Peptide Concentration Effect Reference
Increased
FMRFamide
Heart 10-°M myocardial [1][6]
analogs

contraction force

~50% reduction

Pharyngeal pQDPFLRFamid )
3x108M of ACh-induced [8]
Retractor e )
contraction
Complete
) abolishment of
Pharyngeal pQDPFLRFamid )
3x108M FMRFamide- [8]
Retractor e ]
induced
contraction

Neuronal Modulation

FaRPs act as potent modulators of neuronal activity in Helix aspersa, influencing ion channel
conductance and action potential characteristics. These effects can be either depolarizing
(excitatory) or hyperpolarizing (inhibitory).

lon Channel Modulation:

e Sodium Channels: FMRFamide can directly activate a ligand-gated sodium channel
(FaNaC), leading to a fast depolarizing current.[9][10]

e Potassium Channels: FMRFamide can induce both a slow and a fast increase in K+*
conductance, as well as a decrease in K* conductance, depending on the neuron.[11] The
hyperpolarizing response to FMRFamide is primarily due to an inward potassium current.[12]

e Calcium Channels: FMRFamide decreases the duration of Ca2*-dependent action potentials
in certain neurons by reducing Ca2* conductance.[13]

Effects on Neuronal Excitability:

e The activation of FaNaC by FMRFamide can lead to prolonged depolarizations and bursts of
action potentials.
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o Modulation of K* and Ca2* channels can lead to either increased or decreased neuronal
excitability, contributing to processes like presynaptic inhibition and facilitation.[13]

Quantitative Data on Neuronal Activity:

Effect on lon

Neuron Type Peptide Concentration Reference
Conductance
-~ Decrease in
Identified )
FMRFamide 10-50 uM Caz* [13]
Neurons
conductance
Decrease in
) cAMP-dependent
CellE11 FMRFamide 10-50 uM [13]

K+ conductance

(S-current)

Biphasic
response
Central Neurons FMRFamide > 30 uM (excitation [14]
followed by
inhibition)

Central Neurons FLRFamide <10 uM Excitation [14]

Signaling Pathways

FMRFamide-like peptides in Helix aspersa exert their effects through at least two distinct types
of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor Signhaling in Muscle

In muscle tissues, such as the tentacle retractor muscle, FMRFamide is thought to act via a
GPCR that activates the phosphoinositide signaling pathway. This leads to the production of
inositol 1,4,5-trisphosphate (IP3), which in turn mobilizes intracellular calcium stores, resulting
in muscle contraction.[1][7] This pathway is distinct from acetylcholine-induced contraction,
which involves membrane depolarization.[7]
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Caption: FMRFamide signaling in muscle cells via the IP3 pathway.

lon Channel Signaling in Neurons

In the nervous system, FMRFamide can directly gate a sodium channel, referred to as FaNaC.
This represents a much faster mode of synaptic transmission compared to GPCR-mediated
signaling. The binding of FMRFamide to the extracellular domain of the FaNaC protein induces
a conformational change that opens the channel pore, allowing an influx of sodium ions and
subsequent depolarization of the neuronal membrane.

FMRFamide Binds FMRFamide-gated Allows Causes Membrane Leads to Action Potential
Na* Channel (FaNaC) Depolarization Generation

Click to download full resolution via product page

Caption: FMRFamide direct gating of a sodium channel in neurons.

Experimental Protocols
Peptide Extraction and Purification

A common workflow for the isolation of FaRPs from Helix aspersa involves the following steps:

» Tissue Dissection: Central nervous ganglia and other tissues of interest are dissected from
the snails.
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o Extraction: Tissues are homogenized in an acidic extraction medium (e.g., acetone or
methanol-based solutions) to precipitate larger proteins and solubilize peptides.

e Chromatography:

o Gel Filtration Chromatography: The crude extract is first separated by size on a gel
filtration column.

o High-Performance Liquid Chromatography (HPLC): Fractions containing FMRFamide-like
immunoreactivity are further purified by reverse-phase HPLC. Multiple rounds of HPLC
with different column materials and solvent gradients are often necessary to isolate pure
peptides.

Quantification by Radioimmunoassay (RIA)

RIA is a sensitive method for quantifying FaRP levels in tissue extracts and hemolymph.

Antibody Generation: Antibodies specific to FMRFamide are raised in a host animal (e.g.,

rabbit) by immunization with a FMRFamide-carrier protein conjugate.
o Radiolabeling: A synthetic FMRFamide analog is radiolabeled, typically with 12°].

o Competitive Binding: A standard curve is generated by incubating known amounts of
unlabeled FMRFamide with the antibody and a fixed amount of radiolabeled FMRFamide.
The sample containing an unknown amount of FMRFamide is then incubated under the
same conditions.

e Separation and Counting: The antibody-bound fraction is separated from the free fraction,
and the radioactivity of the bound fraction is measured. The amount of FMRFamide in the
sample is determined by comparing the degree of displacement of the radiolabeled peptide
with the standard curve.

Isolated Heart Bioassay

This bioassay is used to assess the cardioactive properties of FaRPs.

o Dissection: The heart of a Helix aspersa is carefully dissected and mounted in an organ bath
containing snail saline.
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e Transducer Attachment: The ventricle is attached to a force transducer to record isometric or
isotonic contractions.

» Peptide Application: Known concentrations of FaRPs are added to the organ bath, and the
changes in the force and frequency of heart contractions are recorded.

o Data Analysis: Dose-response curves are constructed to determine the potency and efficacy
of the peptides.

Electrophysiological Recording from Neurons

Intracellular and patch-clamp recording techniques are used to study the effects of FaRPs on
neuronal activity.

o Ganglion Preparation: The subesophageal ganglia are dissected and pinned in a recording
chamber continuously perfused with snail saline. The connective tissue sheath is partially
removed to allow access to individual neurons.

o Neuron ldentification: Specific, identifiable neurons are located based on their size, position,
and intrinsic electrical properties.

e Recording:

o Two-Electrode Voltage Clamp: Two microelectrodes are inserted into a single neuron to
clamp the membrane potential at a set value and record the currents flowing across the
membrane in response to peptide application.

o Patch-Clamp: A glass micropipette is used to form a high-resistance seal with the
membrane of a neuron. This allows for the recording of currents through single ion
channels in cell-attached or excised (inside-out, outside-out) patch configurations.

o Peptide Application: FaRPs are applied to the preparation via the perfusing saline or by
pressure ejection from a micropipette positioned near the neuron of interest.
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Caption: Generalized workflow for FaRP research in Helix aspersa.

Conclusion and Future Directions

The FMRFamide-like peptides in Helix aspersa are a functionally diverse group of
neurohormones that play integral roles in the regulation of metabolism, muscle physiology, and
neuronal communication. Their actions are mediated by distinct receptor types, leading to a
variety of cellular responses. The detailed understanding of their structure-activity relationships,
signaling pathways, and physiological effects provides a valuable framework for comparative
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endocrinology and may offer insights for the development of novel therapeutic agents targeting
similar systems in other species.

Future research should focus on the complete characterization of the FaRP peptidome in Helix
aspersa, the deorphanization of their corresponding GPCRs, and the elucidation of the
downstream signaling cascades with greater molecular detail. Furthermore, exploring the
interplay between different FaRPs and other signaling molecules will be crucial for a
comprehensive understanding of their integrated hormonal function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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